molecular formula C13H16FNO2 B1489316 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid CAS No. 2097987-18-1

4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid

Cat. No. B1489316
M. Wt: 237.27 g/mol
InChI Key: SQBUBQIXTDBDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid is a versatile material used in scientific research1. It exhibits diverse properties and can be employed in various applications, such as drug discovery, organic synthesis, and medicinal chemistry1.



Synthesis Analysis

There is limited information available on the specific synthesis of 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid. However, related compounds have been synthesized using conventional methods or microwave irradiation2. These methods often involve the replacement of chloride ions with other functional groups2.



Molecular Structure Analysis

The exact molecular structure of 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid is not readily available. However, related compounds such as 3-(Piperidin-1-yl)benzoic acid have been analyzed3.



Chemical Reactions Analysis

Specific chemical reactions involving 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid are not well-documented. However, related compounds have been studied for their reactivity4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid are not readily available. However, related compounds such as 3-(Piperidin-1-yl)benzoic acid have been analyzed3.


Safety And Hazards

Specific safety and hazard information for 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid is not readily available. However, for related compounds, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes6.


properties

IUPAC Name

4-[3-(fluoromethyl)piperidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-8-10-2-1-7-15(9-10)12-5-3-11(4-6-12)13(16)17/h3-6,10H,1-2,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBUBQIXTDBDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.